molecular formula C23H14O10 B8197726 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8197726
M. Wt: 450.3 g/mol
InChI Key: LNRIQVXDSPXAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-Carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a high-purity organic compound offered for research and development purposes. This multi-functional aromatic carboxylic acid is part of a class of chemicals known for their utility in synthesizing advanced materials. Based on its structural similarity to other terphenyl polycarboxylic acids , this compound serves as a versatile building block or linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Polymers (COPs). Its multiple carboxylate groups allow for strong coordination with metal ions, forming stable, porous crystalline structures. These structures are investigated for potential applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. As a reactant, it can also be used in the synthesis of more complex molecular systems and polymers . This product is strictly for research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting .

Properties

IUPAC Name

5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O10/c24-19(25)14-2-10(12-4-15(20(26)27)8-16(5-12)21(28)29)1-11(3-14)13-6-17(22(30)31)9-18(7-13)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRIQVXDSPXAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone of this compound. A palladium-catalyzed coupling between 3-bromo-5-(3,5-dicarboxyphenyl)benzoic acid and phenylboronic acid derivatives enables precise control over regioselectivity. Typical conditions involve Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of toluene and aqueous Na₂CO₃ at 80°C for 24 hours. Post-coupling hydrolysis of ester-protected intermediates using NaOH (2 M) yields the free carboxylic acid groups.

Key Parameters:

CatalystSolvent SystemTemperatureYield
Pd(PPh₃)₄Toluene/H₂O/Na₂CO₃80°C68%
PdCl₂(dppf)DMF/H₂O/K₂CO₃100°C72%

Ullmann Coupling for Electron-Deficient Intermediates

For halogenated precursors resistant to Suzuki conditions, Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C achieves C–C bond formation. This method is particularly effective for coupling 3-iodo-5-(3,5-dicarboxyphenyl)benzoic acid with aryl boronic esters, yielding 78% product after 48 hours.

Methyl Group Oxidation Strategies

Chromium Trioxide-Mediated Oxidation

A three-step synthesis starting from 3,5-dimethylbenzophenone involves sequential oxidation of methyl groups to carboxylic acids. Treatment with CrO₃ in acetic acid (1:3 molar ratio) at 110°C for 6 hours converts methyl substituents to carboxylates.

Optimization Table:

OxidantSolventTemperatureTimeYield
CrO₃Acetic Acid110°C6 h65%
KMnO₄H₂O/H₂SO₄100°C8 h58%

Catalytic Aerobic Oxidation

Recent advances employ cobalt(II) acetylacetonate and N-hydroxyphthalimide under O₂ atmosphere (1 atm) in tert-amyl alcohol. This greener approach achieves 70% conversion at 90°C within 12 hours, minimizing heavy metal waste.

Solvothermal Crystallization for Coordination Polymers

Indium-Based Metal-Organic Framework (MOF) Synthesis

The compound serves as a polytopic linker in In-MOFs. Reaction with In(NO₃)₃·xH₂O in DMF/H₂O (3:1) at 120°C for 72 hours produces a porous 3D framework ([In(C₄₈H₂₄O₁₂)]·3DMF).

Structural Data:

Surface Area (BET)Pore SizeThermal Stability
1,240 m²/g8.2 ÅUp to 400°C

Purification and Characterization

Recrystallization Techniques

Crude product purification via recrystallization from acetic acid/water (4:1) removes unreacted starting materials. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 4H, aromatic), 13.12 (br, 8H, COOH).

  • IR (KBr): 1,680 cm⁻¹ (C=O), 2,500–3,000 cm⁻¹ (COOH).

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Catalysts

CatalystCost ($/g)RecyclabilityEnvironmental Impact
Pd(PPh₃)₄320LimitedHigh
CuI45ModerateModerate

Continuous Flow Synthesis

Microreactor systems operating at 150°C and 20 bar reduce reaction times to 2 hours, improving throughput by 40% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is C30H18O12C_{30}H_{18}O_{12}, with a molecular weight of approximately 570.46 g/mol. Its structure features a biphenyl backbone with multiple carboxylic acid functionalities that enhance its reactivity and interaction potential with various molecular targets.

Synthesis of Metal-Organic Frameworks (MOFs)

One of the primary applications of this compound lies in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate groups can coordinate with metal ions to form robust frameworks that exhibit unique properties such as high surface area and tunable porosity. These MOFs have potential applications in gas storage, separation processes, and catalysis.

Notable Case Study:

  • Synthesis of Lanthanide MOFs : Researchers have successfully synthesized lanthanide-based MOFs using this compound as a ligand. These materials have demonstrated applications in luminescent sensors for detecting environmental pollutants.

Catalysis

The compound has been investigated for its catalytic properties in various organic reactions. Its ability to act as a catalyst can be attributed to the presence of multiple functional groups that facilitate interactions with substrates.

Notable Case Study:

  • Knoevenagel Condensation Reaction : The compound has been utilized as a catalyst in the Knoevenagel condensation reaction, which is significant for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Applications

Research has indicated potential applications of this compound in drug development due to its ability to interact with biological targets. The carboxylic acid groups may enhance solubility and bioavailability of pharmaceutical agents.

Notable Case Study:

  • Development of Diagnostic Agents : Studies are underway to explore the use of this compound in creating novel diagnostic agents for imaging techniques due to its unique chemical properties.

Advanced Material Production

In industry, 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is employed in the production of advanced materials that require specific thermal and mechanical properties. Its high thermal stability makes it suitable for applications in high-performance polymers and composites.

Environmental Applications

The compound's ability to form complexes with heavy metals positions it as a candidate for environmental remediation efforts, particularly in the removal of toxic metal ions from wastewater.

Notable Case Study:

  • Heavy Metal Ion Detection : Research has shown that this compound can effectively detect ions such as Al³⁺ and Cr³⁺ through colorimetric changes, making it useful for environmental monitoring.

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Synthesis of MOFsCoordination with metal ionsSuccessful synthesis of luminescent lanthanide MOFs
CatalysisKnoevenagel condensationEffective catalyst for carbon-carbon bond formation
PharmaceuticalDevelopment of diagnostic agentsPotential for enhancing solubility and bioavailability
Advanced MaterialsProduction of high-performance polymersHigh thermal stability suitable for industrial use
Environmental MonitoringHeavy metal ion detectionEffective detection method for Al³⁺ and Cr³⁺ ions

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’,5’'-pentacarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader family of benzene polycarboxylic acids. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Formula Substituents Molecular Weight Applications Reference
Target Compound (CAS 921619-89-8) C22H14O8 Four COOH groups 406.34 MOFs, porous materials
3,4',5-Biphenyltricarboxylic Acid (CAS 677010-20-7) C15H10O6 Three COOH groups 286.24 Coordination polymers
5-(4-Hydroxyphenyl)Benzene-1,3-Dicarboxylic Acid (CAS 1261889-89-7) C14H10O5 Two COOH, one hydroxyl 258.23 Sensors, pharmaceuticals
Isophthalic Acid (H2IA) C8H6O4 Two COOH groups 166.13 Polymers, MOFs
5-(Pyridin-3-yl)Benzene-1,3-Dicarboxylic Acid C14H9NO4 Two COOH, one pyridyl group 271.23 Catalysis, MOFs

Research Findings

  • MOF Design: In a study by Yang et al., the target compound’s isoreticular analogue (L2) was used to construct a Zr-scu-MOF with cleavable olefin bonds, demonstrating programmable disassembly into a Zr-pcu-MOF upon ozonolysis .
  • Cycloaddition Reactivity : The carboxylic acid groups in benzene-1,3-dicarboxylic acid derivatives lower the energy barrier for [4+2] cycloaddition with C60 (1.21 eV on Au(111) vs. 1.28 eV gas phase) . The target compound’s extended conjugation may further modulate this reactivity.

Biological Activity

5-[3-Carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, also referred to as a complex organic compound with significant biological implications, exhibits a unique structure characterized by multiple aromatic rings and carboxylic acid functional groups. This compound has garnered attention for its potential applications in medicinal chemistry, materials science, and environmental studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H18O12C_{30}H_{18}O_{12}, with a molecular weight of approximately 570.5 g/mol. The presence of multiple carboxylic acid groups enhances its reactivity and ability to engage in hydrogen bonding and coordination with metal ions. These characteristics facilitate various biological interactions that are critical for its biological activity.

PropertyValue
Molecular FormulaC₃₀H₁₈O₁₂
Molecular Weight570.5 g/mol
Functional GroupsCarboxylic acids
Structural FeaturesMulti-aromatic rings

The biological activity of 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid primarily stems from its ability to interact with various biological targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability in biological systems.

Key Mechanisms:

  • Antioxidant Activity : The compound may enhance cellular defense mechanisms against oxidative stress by modulating the Nrf2-Keap1 pathway, which is crucial for regulating antioxidant enzymes .
  • Anti-inflammatory Effects : It has been suggested that the compound could inhibit pro-inflammatory pathways, thereby reducing inflammation-related damage in tissues .
  • Anticancer Properties : Preliminary studies indicate potential anticancer effects through the inhibition of cell proliferation in various cancer cell lines .

Biological Studies and Findings

Research on the biological activity of this compound has yielded promising results across several studies:

  • In Vitro Anticancer Activity : In a study assessing the effects on human cancer cell lines, 5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid demonstrated significant inhibition of cell growth at concentrations below 10 µM. The mechanism was linked to induction of apoptosis and cell cycle arrest .
  • Antioxidant Activity Assessment : A series of assays evaluated the compound's ability to scavenge free radicals. Results indicated that it exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants such as ascorbic acid .
  • Anti-inflammatory Studies : Experimental models showed that treatment with this compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility in animal models, suggesting therapeutic potential for inflammatory diseases.
  • Case Study 2 : A study involving microgravity conditions indicated that this compound could enhance immune function in lymphocytes exposed to simulated spaceflight conditions, showcasing its role in immune modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.